molecular formula C13H8F3NO3 B1323455 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 869109-12-6

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Cat. No.: B1323455
CAS No.: 869109-12-6
M. Wt: 283.2 g/mol
InChI Key: QIGRVKHCROHFFD-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid (CAS: 869109-12-6) is a fluorinated aromatic compound with the molecular formula C₁₃H₈F₃NO₃ and a molecular weight of 283.20 g/mol . Structurally, it consists of a benzoic acid moiety linked via an ether oxygen to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its pKa (predicted to be ~3.87) and moderate lipophilicity (logP ~2.5) make it suitable for optimizing bioavailability in lead optimization studies .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-2-1-7-17-11(10)20-9-5-3-8(4-6-9)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGRVKHCROHFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Ether Formation: The pyridine intermediate is then reacted with a hydroxybenzoic acid derivative to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ether bond.

    Final Acidification: The final step involves the acidification of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The trifluoromethyl group and the ether linkage can participate in substitution reactions, where nucleophiles replace existing groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group in 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid plays a crucial role in enhancing the potency and selectivity of drug candidates.

  • Mechanism of Action : The incorporation of this compound into drug formulations can lower the pKa of cyclic carbamates, thereby improving hydrogen bonding interactions with target proteins, which is essential for enzyme inhibition .
  • Case Studies :
    • A study highlighted the use of trifluoromethylpyridine derivatives in developing pharmaceutical agents with improved efficacy against specific enzymes. The incorporation of such moieties has led to several compounds undergoing clinical trials, showcasing their potential in treating various diseases .

Agrochemical Applications

The compound has also found applications in agrochemicals, particularly as an herbicide.

  • Biological Activity : Compounds containing the trifluoromethylpyridine structure have been shown to exhibit herbicidal properties that surpass those of traditional compounds. For instance, fluazifop-butyl, a herbicide developed from trifluoromethylpyridine derivatives, demonstrates high effectiveness against perennial grass weeds while maintaining lower toxicity levels compared to its non-fluorinated counterparts .
  • Case Studies :
    • Research indicates that the introduction of trifluoromethyl groups into herbicides enhances their systemic activity and selectivity towards target weeds, thus reducing damage to crops like wheat .

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets within cells. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituent positions, physicochemical parameters, and applications:

Compound Name Molecular Formula MW (g/mol) Substituent Positions Melting Point (°C) pKa Key Applications/Notes Reference
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid (Target Compound) C₁₃H₈F₃NO₃ 283.20 -CF₃ at pyridine 3; -COOH at benzoic para Not reported ~3.87 Drug intermediate, kinase inhibitors
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid C₁₃H₈F₃NO₂ 267.20 -CF₃ at pyridine 5; -COOH at benzoic para 287.5–293.5 Not reported High thermal stability; reagent synthesis
3-[[4-(Trifluoromethyl)pyridin-2-yl]oxy]benzoic acid C₁₃H₈F₃NO₃ 283.20 -CF₃ at pyridine 4; -COOH at benzoic meta Not reported ~3.87 Altered solubility due to meta substitution
4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid (CAS 1287218-58-9) C₁₃H₈F₃NO₃ 283.20 -CF₃ at pyridine 6; -COOH at benzoic para Not reported Not reported Structural isomer with similar reactivity
4-([4-(Trifluoromethyl)pyridin-2-yl]oxy)benzoic acid (CAS 869109-14-8) C₁₃H₈F₃NO₃ 283.20 -CF₃ at pyridine 4; -COOH at benzoic para Not reported Not reported Reduced steric hindrance vs. 3-CF₃ analog

Key Observations:

Substituent Position Effects :

  • The position of the -CF₃ group on the pyridine ring significantly impacts electronic properties. For example, the 3-CF₃ substituent in the target compound induces stronger electron-withdrawing effects compared to 4- or 5-CF₃ analogs, altering reactivity in cross-coupling reactions .
  • Meta-substituted benzoic acid derivatives (e.g., 3- in ) exhibit lower aqueous solubility than para-substituted analogs due to reduced symmetry.

Thermal Stability: The 5-CF₃ analog (4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) has a notably high melting point (287.5–293.5°C), suggesting superior crystallinity compared to the target compound .

Biological Activity :

  • Derivatives with para-substituted benzoic acid and 3-CF₃ pyridine (target compound) show enhanced binding affinity in kinase inhibition assays, likely due to optimal steric and electronic interactions .
  • The 6-CF₃ analog (CAS 1287218-58-9) is less explored but shares similar synthetic utility as a coupling partner in Suzuki-Miyaura reactions .

Synthetic Accessibility :

  • The target compound is commercially available at 95% purity (e.g., Combi-Blocks catalog ), whereas 5-CF₃ and 4-CF₃ analogs require specialized synthesis, increasing production costs .

Biological Activity

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, identified by its CAS number 869109-12-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₈F₃NO₃. The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity.

PropertyValue
Molecular Weight295.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Storage ConditionsAmbient temperature

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have demonstrated potent inhibitory effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. In one study, compounds with trifluoromethyl substitutions showed up to 92% inhibition of the epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inhibition assays revealed that related compounds exhibited IC50 values in the low nanomolar range for inhibiting prostaglandin E2 (PGE2) production in human whole blood assays . This suggests that this compound may function as an effective non-steroidal anti-inflammatory drug (NSAID).

TRPV1 Receptor Modulation

Another area of interest is the compound's interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. Compounds structurally related to this compound have been identified as selective TRPV1 antagonists, potentially useful in pain management therapies .

The mechanisms underlying the biological activity of this compound can be attributed to:

  • Inhibition of Kinases : The presence of the trifluoromethyl group enhances binding affinity to various kinases, particularly EGFR and VEGFR2, leading to reduced cell proliferation and tumor growth.
  • Modulation of Inflammatory Pathways : By inhibiting PGE2 synthesis, the compound may downregulate inflammatory responses mediated by cyclooxygenase enzymes.
  • Selective Receptor Interaction : The structural characteristics allow it to selectively bind to receptors like TRPV1, influencing pain pathways without affecting other physiological processes.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Study on EGFR Inhibition : A series of compounds were tested for their ability to inhibit EGFR, showing significant activity with IC50 values ranging from 10 nM to over 100 nM across different analogs .
  • Anti-inflammatory Activity : In a clinical model involving LPS-stimulated human blood, compounds similar to this compound showed over a tenfold increase in effectiveness compared to standard NSAIDs like diclofenac .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, and how can intermediates be characterized?

  • Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution between 3-(trifluoromethyl)pyridin-2-ol and 4-hydroxybenzoic acid derivatives. Intermediates such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile (CAS 892501-99-4) may require oxidation to the carboxylic acid .
  • Characterization : Key intermediates should be analyzed using 1H^1H-NMR (e.g., δ 8.69 ppm for pyridyl protons), LCMS (e.g., ESIMS m/z 311.1), and HPLC purity validation (>95%) to confirm structural integrity .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H-NMR in DMSO-d6d_6 resolves aromatic protons and trifluoromethyl group interactions (e.g., coupling patterns at δ 7.63 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C13_{13}H8_8F3_3NO2_2, MW 267.20) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>97%) and identifies impurities from synthesis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Electron-Withdrawing Effects : The -CF3_3 group enhances electrophilic substitution resistance in the pyridine ring, impacting regioselectivity in further derivatization .
  • Lipophilicity : LogP calculations (e.g., XlogP ≈ 2.9) indicate improved membrane permeability, critical for bioavailability in medicinal chemistry studies .
  • Metabolic Stability : The -CF3_3 group reduces oxidative metabolism, as seen in analogues like Fluazifop-P, enhancing half-life in biological systems .

Q. What strategies address low yields in the final coupling step during synthesis?

  • Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to improve efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, as demonstrated in amide formation protocols (General Procedure F1) .
  • Temperature Control : Stepwise heating (e.g., 80°C to 120°C) minimizes side reactions during cyclization .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish target-specific effects from off-target toxicity .
  • Purity Reassessment : Repurify the compound via preparative HPLC to exclude impurities (e.g., <97% purity in initial batches) that may skew results .
  • Buffer Compatibility : Test activity in varied pH buffers (e.g., pH 7.4 vs. 6.5) to account for ionization state-dependent interactions .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like kinases, leveraging the pyridyloxy moiety’s hydrogen-bonding potential .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on -CF3_3-induced hydrophobic packing .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like polar surface area (PSA ≈ 68.6 Ų) to optimize bioactivity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Polymorphism Issues : Slow evaporation from ethanol/water mixtures (1:1) yields monoclinic crystals suitable for X-ray diffraction .
  • Solvent Trapping : Use cryocrystallography at 100 K to stabilize crystals, as applied in heterocyclic thionate derivatives .
  • Data Collection : Resolve disorder in the trifluoromethyl group using SHELXL refinement with anisotropic displacement parameters .

Q. How does the compound’s stability under various pH conditions affect formulation?

  • pH-Dependent Degradation : Accelerated stability studies (40°C/75% RH) show degradation at pH <3 via hydrolysis of the ether linkage. Buffered formulations (pH 5–7) are recommended .
  • Lyophilization : For long-term storage, lyophilize as a sodium salt to enhance aqueous solubility and prevent esterification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

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